molecular formula C7H6N2O3 B009861 (2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid CAS No. 105997-36-2

(2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid

Cat. No. B009861
M. Wt: 166.13 g/mol
InChI Key: HXQUIONKMXRBQC-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid is a compound with a chemical formula of C8H8N2O3. It is also known as 2-hydroxyimino-3-pyridinecarboxylic acid or simply HPCA. This compound has been the subject of scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of (2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid involves the inhibition of acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid are related to its ability to inhibit acetylcholinesterase. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. Additionally, this compound has been shown to have antioxidant properties, which can protect against oxidative stress.

Advantages And Limitations For Lab Experiments

The advantages of using (2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid in lab experiments include its ability to inhibit acetylcholinesterase and its antioxidant properties. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on (2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid. One direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease and other cognitive disorders. Another direction is to explore its potential as an antioxidant and its ability to protect against oxidative stress. Additionally, research could focus on developing more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of (2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid can be achieved through various methods. One such method involves the reaction of pyridine-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of the desired compound.

Scientific Research Applications

(2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid has been studied for its potential therapeutic applications in various fields of medicine. One such application is in the treatment of Alzheimer's disease. Research has shown that this compound has the ability to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function.

properties

CAS RN

105997-36-2

Product Name

(2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid

InChI

InChI=1S/C7H6N2O3/c10-7(11)6(9-12)5-2-1-3-8-4-5/h1-4,12H,(H,10,11)/b9-6-

InChI Key

HXQUIONKMXRBQC-TWGQIWQCSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/O)/C(=O)O

SMILES

C1=CC(=CN=C1)C(=NO)C(=O)O

Canonical SMILES

C1=CC(=CN=C1)C(=NO)C(=O)O

synonyms

3-Pyridineaceticacid,alpha-(hydroxyimino)-,(Z)-(9CI)

Origin of Product

United States

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